![molecular formula C9H16N2O3 B11900289 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structural framework that includes an oxadiazaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis disrupts the transport of essential molecules, thereby inhibiting bacterial growth . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar structural framework.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5-hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H16N2O3/c1-8(13)9(5-3-2-4-6-9)14-7(12)10-11-8/h11,13H,2-6H2,1H3,(H,10,12) |
InChI-Schlüssel |
NTBYOQTXKNZUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCCCC2)OC(=O)NN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


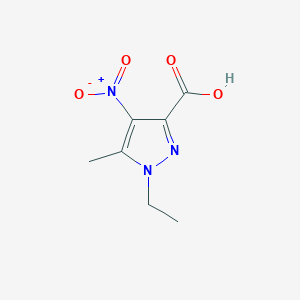
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
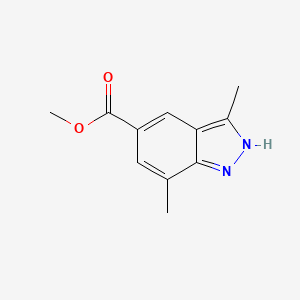

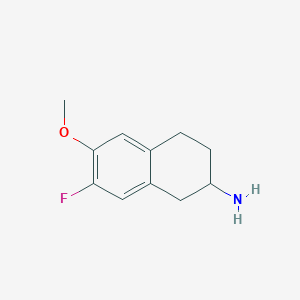
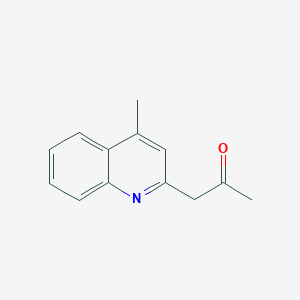
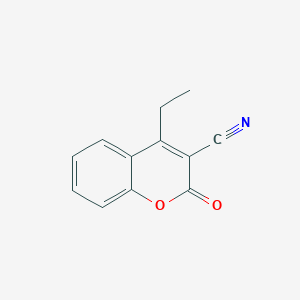

![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)

